molecular formula C18H27NO7 B12953007 (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid

Cat. No.: B12953007
M. Wt: 369.4 g/mol
InChI Key: DQRAGQOLECABPU-LBPRGKRZSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the propanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds.

    Introduction of the trimethoxybenzyl group: This step involves the use of a suitable benzylating agent under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Could be used in the development of new pharmaceuticals.

    Industry: May serve as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid: Similar structure but without the Boc protection.

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(benzyl)propanoic acid: Similar structure but without the methoxy groups on the benzyl ring.

Uniqueness

The presence of the Boc group provides protection for the amino group, allowing for selective reactions at other sites. The trimethoxybenzyl moiety can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H27NO7

Molecular Weight

369.4 g/mol

IUPAC Name

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(2,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C18H27NO7/c1-18(2,3)26-17(22)19-10-12(16(20)21)7-11-8-14(24-5)15(25-6)9-13(11)23-4/h8-9,12H,7,10H2,1-6H3,(H,19,22)(H,20,21)/t12-/m0/s1

InChI Key

DQRAGQOLECABPU-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC(=C(C=C1OC)OC)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1OC)OC)OC)C(=O)O

Origin of Product

United States

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